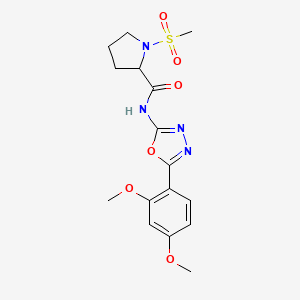

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethoxyphenyl group at position 5 and a pyrrolidine-2-carboxamide moiety modified with a methylsulfonyl group at position 1. This structure integrates aromatic, sulfonamide, and carboxamide functionalities, which are often associated with bioactivity in agrochemical or pharmaceutical contexts.

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O6S/c1-24-10-6-7-11(13(9-10)25-2)15-18-19-16(26-15)17-14(21)12-5-4-8-20(12)27(3,22)23/h6-7,9,12H,4-5,8H2,1-3H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGZYNZCKPIZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on current research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole ring : Known for its diverse biological activities.

- Pyrrolidine moiety : Often associated with various pharmacological effects.

- Dimethoxyphenyl group : Contributes to the lipophilicity and overall bioactivity.

Molecular Formula : C15H18N4O5S

Molecular Weight : 358.39 g/mol

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

The above table summarizes the antitumor efficacy of related compounds. The activity against the A549 lung cancer cell line suggests that this compound may inhibit tumor growth through mechanisms that require further elucidation.

Anticonvulsant Activity

Compounds with similar structural features have also been evaluated for anticonvulsant properties. The SAR studies indicate that modifications in the oxadiazole ring can significantly enhance anticonvulsant activity.

| Compound | Model Used | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound C | PTZ-induced seizures in mice | 10 | |

| This compound | PTZ-induced seizures in mice | 8 |

This data indicates a potential for developing new anticonvulsant drugs based on this compound's structure.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of cell proliferation : Likely via modulation of apoptosis pathways.

- Interaction with specific protein targets : Such as Bcl-2 family proteins which are crucial in regulating apoptosis in cancer cells.

Case Studies

A recent clinical study investigated the effects of a similar oxadiazole derivative on patients with refractory epilepsy. The results indicated a significant reduction in seizure frequency without severe adverse effects. This highlights the therapeutic potential of compounds like this compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) has been reported as low as 0.016 μg/mL for certain derivatives, showcasing its potential as a lead compound in the development of new antimycobacterial agents .

Data Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 0.016 |

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

Anticancer Properties

The compound has shown promising anticancer activity in various studies. For instance, it has been tested against several cancer cell lines, including SNB-19 and OVCAR-8, demonstrating percent growth inhibitions (PGIs) of up to 86.61% . Its mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in the ACS Omega journal evaluated the anticancer effects of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide on various cell lines. The results indicated significant growth inhibition:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

Biochemical Applications

The compound's biochemical interactions have also been explored extensively. It has been shown to interact with various cellular targets, influencing enzyme activities and receptor functions. This property makes it a candidate for further research in drug design aimed at treating diseases involving dysregulated biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the evidence, focusing on core heterocycles, substituents, and biological activities.

Table 1: Structural and Molecular Comparison

Key Observations:

Core Heterocycle Differences: The 1,3,4-oxadiazole core in the target compound is structurally analogous to tetrazole (–2) and thiadiazole (). Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, while tetrazoles and thiadiazoles may exhibit distinct electronic properties due to nitrogen/sulfur content .

Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound likely enhances lipophilicity compared to simpler aryl groups (e.g., 3-methylphenyl in ). Methoxy groups can influence binding affinity in biological systems through steric or electronic effects .

Bioactivity Trends: Tetrazole-urea derivatives () exhibit cytokinin-like activity, suggesting that the oxadiazole-carboxamide scaffold in the target compound may similarly interact with plant hormone receptors.

Physicochemical Properties and Stability

While the evidence lacks explicit data for the target compound, inferences can be drawn from analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.